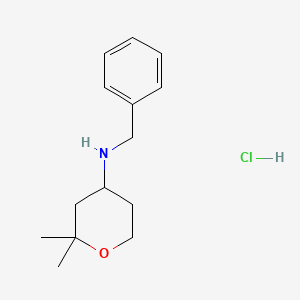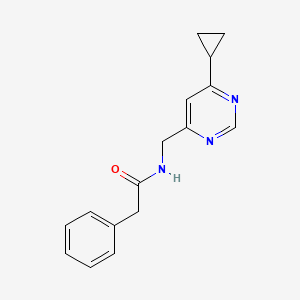
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenylacetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first discovered in 2004 and has since been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (how the body affects a drug) and pharmacodynamics (how the drug affects the body) of compounds can shed light on their potential therapeutic applications. For instance, research on ketamine, a compound known for its diverse mechanisms of action, including NMDA receptor antagonism, provides a foundation for studying similar compounds (Peltoniemi et al., 2016).
Chemical Structure and Biological Activity
The relationship between a compound's chemical structure and its biological activity is crucial for drug development. Studies on thiazolopyrimidines, which share structural features with purines, have revealed their potential as anticancer agents due to diverse biological activities. Such studies highlight the importance of chemical scaffolds in developing new therapeutic agents (Islam & Fahmy, 2022).
Metabolic Pathways and Drug Interactions
Exploring how compounds are metabolized and interact with enzymes like cytochrome P450 can inform their safety and efficacy profiles. Research on the selective inhibition of cytochrome P450 isoforms by different compounds helps predict drug interactions and optimize therapeutic strategies (Khojasteh et al., 2011).
Novel Psychoactive Substances
Investigations into novel psychoactive substances, such as methoxetamine, offer insights into their pharmacological effects, potential therapeutic uses, and risks. This research can guide the evaluation of new compounds for medical use or highlight their adverse effects (Zanda et al., 2016).
Pediatric Applications
The clinical uses of compounds in pediatric populations, as seen in studies on ketamine, demonstrate the potential for adapting certain drugs for children's specific needs. Such research helps identify compounds that are effective and safe for use in younger patients (Bali et al., 2022).
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(8-12-4-2-1-3-5-12)17-10-14-9-15(13-6-7-13)19-11-18-14/h1-5,9,11,13H,6-8,10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYZKEOBJPDPHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


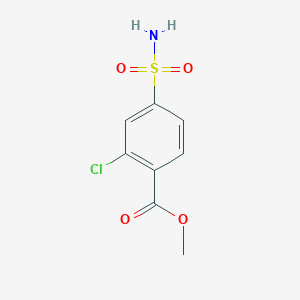
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)

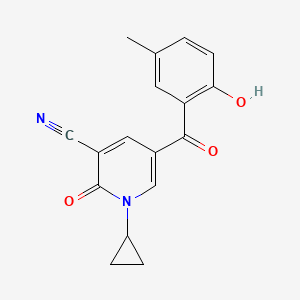



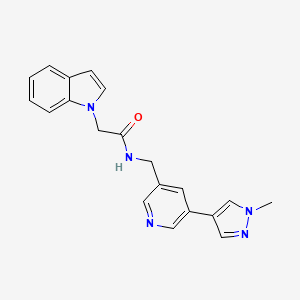
![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)
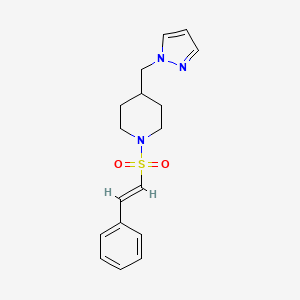
![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)
